

A Technical Guide to Osimertinib (AZD9291): Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1] This document provides an in-depth overview of Osimertinib's chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and the experimental protocols used for its characterization.

Chemical Structure and Physicochemical Properties

Osimertinib is a mono-anilino-pyrimidine compound.[2] Its IUPAC name is N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[3][4] The drug is administered as a mesylate salt.

Table 1: Physicochemical Properties of Osimertinib



Property	Value	Reference
Chemical Formula	C28H33N7O2	
Molecular Weight	499.619 g/mol	-
CAS Number	1421373-65-0	-
Appearance	Single crystalline solid	-
Solubility in Water	3.1 mg/mL (at 37°C)	-
рКа	9.5 (aliphatic amine), 4.4 (aniline)	-

Mechanism of Action

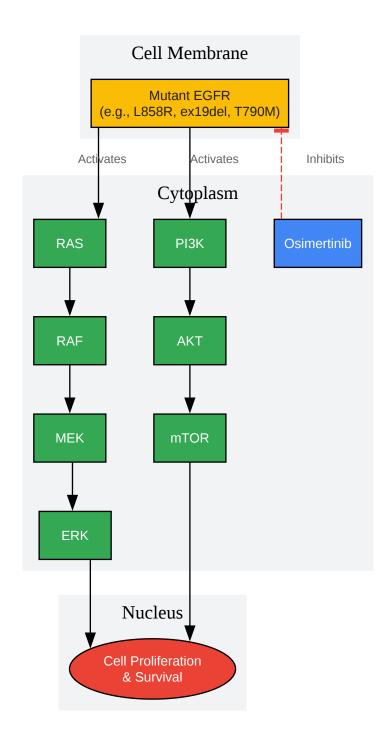
Osimertinib is a potent and selective inhibitor of mutant forms of EGFR. EGFR is a crucial transmembrane glycoprotein that regulates cellular processes like growth, proliferation, and survival. In NSCLC, specific mutations in the EGFR gene can lead to its constitutive activation, promoting uncontrolled cell division.

The core mechanism of Osimertinib involves its irreversible covalent binding to the cysteine-797 (C797) residue located within the ATP-binding site of the EGFR kinase domain. This binding is what makes it a third-generation inhibitor, as it is specifically designed to target the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs.

A key feature of Osimertinib is its high selectivity for mutant EGFR (including sensitizing mutations like exon 19 deletions and L858R, as well as the T790M resistance mutation) over wild-type EGFR. This selectivity helps to minimize off-target effects, thereby improving the therapeutic window.

By inhibiting the activation of the EGFR, Osimertinib effectively blocks critical downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are central to the regulation of cell proliferation and survival.





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EGFR Signaling Inhibition by Osimertinib

Pharmacokinetics and In Vitro Activity



Osimertinib is metabolized primarily by CYP3A4 and CYP3A5. It has two active metabolites, AZ5104 and AZ7550, which circulate at about 10% of the parent drug's concentration.

Table 2: Pharmacokinetic Parameters of Osimertinib

Parameter	Value	Reference
Bioavailability	~70%	
Time to Cmax (Tmax)	~6 hours	
Plasma Protein Binding	Likely high	-
Apparent Volume of Distribution (Vd/F)	986 L	
Metabolism	Hepatic (CYP3A4/5)	-
Elimination Half-life	48 hours	-
Excretion	Feces (68%), Urine (14%)	-

Osimertinib demonstrates potent inhibitory activity against NSCLC cell lines with EGFR mutations, while being significantly less active against wild-type EGFR lines.

Table 3: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines

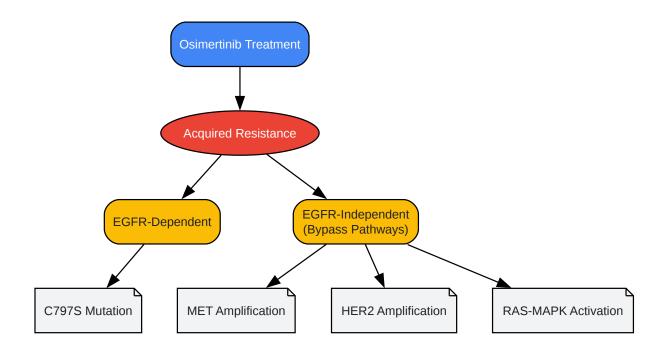
Cell Line	EGFR Mutation Status	IC50 (nM)	Reference
PC-9	Exon 19 deletion	11	
HCC827	Exon 19 deletion	12	-
H1975	L858R/T790M	15	-
A549	Wild-Type	>10,000	
H358	Wild-Type	>10,000	-

Mechanisms of Resistance



Despite its efficacy, acquired resistance to Osimertinib can develop. These resistance mechanisms are broadly categorized as EGFR-dependent or EGFR-independent.

- EGFR-Dependent: The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR gene. This mutation alters the cysteine residue to which Osimertinib covalently binds, thereby preventing its inhibitory action.
- EGFR-Independent: These "bypass" pathways involve the activation of alternative signaling routes that promote tumor growth, even in the presence of EGFR inhibition. The most frequently observed bypass mechanism is the amplification of the MET oncogene. Other mechanisms include amplification of HER2 and activation of the RAS-MAPK pathway.



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Logical Flow of Osimertinib Resistance

Experimental Protocols

The characterization of Osimertinib's activity relies on a variety of standardized experimental methods.

In Vitro Kinase Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Osimertinib against purified wild-type and mutant EGFR kinase domains.

Methodology:

- Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, Exon 19 deletion, T790M) and a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) are prepared in a suitable kinase buffer.
- Compound Dilution: Osimertinib is serially diluted to create a range of concentrations.
- Kinase Reaction: The EGFR enzyme, substrate, and ATP are combined in the wells of a microplate. The reaction is initiated by adding the Osimertinib dilutions.
- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
- Detection: The level of substrate phosphorylation is quantified. This is often done using an antibody-based method (e.g., ELISA) or by measuring ATP depletion using a luminescent assay (e.g., Kinase-Glo®).
- Data Analysis: The percentage of kinase inhibition is calculated for each Osimertinib concentration relative to a no-drug control. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To measure the effect of Osimertinib on the viability of NSCLC cell lines harboring different EGFR mutations.

Methodology:

- Cell Seeding: NSCLC cells (e.g., PC-9, H1975) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of Osimertinib.



- Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
- Lysis and Luminescence Measurement: The CellTiter-Glo® reagent, which contains a thermostable luciferase and its substrate, is added to each well. This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present, which is an indicator of the number of viable cells.
- Data Analysis: The luminescent signal is read using a plate reader. The results are normalized to untreated control cells to determine the percentage of cell viability. The IC₅₀ is calculated from the resulting dose-response curve.



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Workflow for Cell Viability Assay

Conclusion

Osimertinib's mechanism of action, characterized by its irreversible and selective inhibition of mutant EGFR, exemplifies the power of precision medicine in oncology. Its ability to overcome the T790M resistance mutation has provided a critical therapeutic option for patients with NSCLC. A thorough understanding of its chemical properties, pharmacokinetic profile, and the molecular basis of both its efficacy and potential resistance mechanisms is essential for ongoing research and the development of next-generation targeted therapies.

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